molecular formula C4H4N2 B050134 Pyrazine CAS No. 290-37-9

Pyrazine

Cat. No. B050134
CAS RN: 290-37-9
M. Wt: 80.09 g/mol
InChI Key: KYQCOXFCLRTKLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrazines has evolved with several methodologies aiming at regioselectivity and high yields. One method involves the Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines, providing a variety of pyrazole derivatives at ambient temperature with complete regioselectivity (Shan, Liu, & Rao, 2011). Another approach includes a domino synthesis of pyrrolo[1,2-alpha]pyrazine from vinyl azides under mild conditions (Chen, Hu, Wu, Zou, & Yu, 2010). Mechanochemical methods have also been used to synthesize pyrazine cocrystals, showing the importance of crystal engineering (Arhangelskis, Lloyd, & Jones, 2012).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been extensively studied. For example, the crystal structures of pyrazinecarboxylic acids have been analyzed, revealing the occurrence of carboxylic acid-pyridine supramolecular synthon, which is significant for understanding the self-assembly in crystal structures (Vishweshwar, Nangia, & Lynch, 2002). These studies are essential for future crystal engineering strategies.

Chemical Reactions and Properties

Pyrazines can undergo various chemical reactions due to their aromatic nature and nitrogen atoms. They can react with different organic compounds to form a wide array of derivatives with potential biological activities. The synthetic versatility of pyrazines has been demonstrated in the synthesis of imidazo[1,2-a]pyrazines and imidazo[4,5-b]pyrazines, showcasing their reactivity and application in drug development (Goel, Luxami, & Paul, 2015).

Physical Properties Analysis

The physical properties of pyrazines, such as melting and boiling points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. These properties are crucial for understanding the behavior of pyrazines in different environments and for their application in various fields.

Chemical Properties Analysis

Pyrazines exhibit a range of chemical properties including basicity, stability, and reactivity due to the presence of nitrogen atoms and aromatic structure. They can participate in hydrogen bonding and pi-pi interactions, which are significant in the formation of supramolecular structures and materials.

Scientific Research Applications

Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Application : Pyrazine is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives are biologically active compounds . Pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities .
  • Methods : The structure, biological activity, and mechanism of natural product derivatives containing pyrazine fragments were reviewed .
  • Results : Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .

Tobacco Addiction

  • Field : Tobacco Control .
  • Application : Pyrazines are used in cigarettes and how additives might be used to enhance tobacco addiction .
  • Methods : This study examines the use of additives called ‘pyrazines’, which may enhance abuse potential .
  • Results : Pyrazines with chemosensory and pharmacological effects were incorporated in the first ‘full-flavour, low-tar’ product achieving high market success .

Industrial Applications

  • Field : Industrial Applications .
  • Application : Pyrazine derivatives are used as potential corrosion inhibitors .
  • Methods : The spectral and physicochemical properties of pyrazine derivatives make them useful as photosensitizers in photodynamic or radiation therapy during tumor treatment .
  • Results : Pyrazine derivatives of natural products still have a wide range of research prospects and are worth further research and development .

Cancer Treatment

  • Field : Cancer Treatment .
  • Application : Pyrazine compounds have been shown to inhibit enzymes, receptors, and a range of additional cancer-fighting targets .
  • Methods : Researchers are currently focused on the creation of pyrazine-based novel derivatives for cancer treatment in combination with other moieties .
  • Results : A number of pyrazine compounds have been shown to inhibit enzymes, receptors, and a range of additional cancer-fighting targets .

Pharmaceutical Applications

  • Field : Pharmaceutical Applications .
  • Application : Pyrazine derivatives are involved in the synthesis of numerous drugs due to their bioactive properties .
  • Methods : Pyrazine derivatives are used in the synthesis of antihypertensives, antituberculosis drugs, antihistamines, and more .
  • Results : Pyrazine derivatives play significant roles in medical and pharmaceutical fields .

Tumor Treatment

  • Field : Biomedicine .
  • Application : Pyrazine derivatives are ingredients for fabricating numerous molecules used in tumor cells research .
  • Methods : Their spectral and physicochemical properties make them useful as photosensitizers in photodynamic or radiation therapy during tumor treatment .
  • Results : Pyrazine derivatives are used in the treatment of tumors .

Food Industry

  • Field : Food Industry .
  • Application : Pyrazines are used in the food industry for their aroma-enhancing properties . They are found in a variety of foods, including coffee, bread, and meat, and contribute to the characteristic flavors of these foods .
  • Methods : Pyrazines are often added to foods during the cooking process to enhance flavor .
  • Results : The addition of pyrazines can significantly enhance the flavor profile of a variety of foods, making them more appealing to consumers .

Perfume Industry

  • Field : Perfume Industry .
  • Application : Pyrazines are used in the perfume industry for their unique scent profiles . They can contribute earthy, nutty, or roasted scents to a perfume .
  • Methods : Pyrazines are often synthesized in a lab and then added to perfumes during the formulation process .
  • Results : The addition of pyrazines can add depth and complexity to a perfume’s scent profile .

Future Directions

Pyrazine and its derivatives have shown potential therapeutic value, including several clinically used agents . They possess interesting reactivity profiles that have been on display in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs . These incredible heterocycles offer promise in medicine .

properties

IUPAC Name

pyrazine
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InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H
Source PubChem
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InChI Key

KYQCOXFCLRTKLS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=CC=N1
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Molecular Formula

C4H4N2
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DSSTOX Substance ID

DTXSID8049410
Record name Pyrazine
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Molecular Weight

80.09 g/mol
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Physical Description

Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour
Record name Pyrazine
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Boiling Point

115.00 to 116.00 °C. @ 760.00 mm Hg
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Solubility

freely soluble in water, organic solvents, very soluble (in ethanol)
Record name Pyrazine
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Product Name

Pyrazine

CAS RN

290-37-9
Record name Pyrazine
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Record name Pyrazine
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Melting Point

54 - 56 °C
Record name Pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159,000
Citations
JA Maga - Food Reviews International, 1992 - Taylor & Francis
… The major objectives of this review are to update the literature and to provide continuity to the review literature since this author has previously reviewed the pyrazine literature …
Number of citations: 190 www.tandfonline.com
S Lee, TG LaCour, PL Fuchs - Chemical reviews, 2009 - ACS Publications
The search for natural products of medicinal significance led the Pettit group to isolate the cephalostatins1 (from the hemichordate worm Cephalodiscus gilchristi, 2 eg, cephalostatin 1 (1…
Number of citations: 102 pubs.acs.org
PJ Wheatley - Acta Crystallographica, 1957 - scripts.iucr.org
… Since a similar error is likely to arise in pyrazine (I), … is higher than that in pyrazine by a factor of 5.57/4.21, is seen to be more important in pyrazine. Since the mode of packing in …
Number of citations: 215 scripts.iucr.org
J Kommandeur, WA Majewski… - Annual Review of …, 1987 - annualreviews.org
… to participate in the discoveries described here, pyrazine is very special. To appreciate why, it … , the pyrazine molecule provided an" exact" solution to the radiationless transition problem. …
Number of citations: 187 www.annualreviews.org
M Dolezal, J Zitko - Expert opinion on therapeutic patents, 2015 - Taylor & Francis
… : Pyrazine is a member of 1,4-diazines, which constitute an important class of heterocycles. Various pyrazine … Area covered: This review is a survey of important patents on pyrazine …
Number of citations: 80 www.tandfonline.com
T Shibamoto, T Akiyama, M Sakaguchi… - Journal of Agricultural …, 1979 - ACS Publications
… of solvent ethanol to pyrazine rings, in the reaction system. … Dehydrogenation of 2,3,5-Trimethyl-5,6-dihydropyrazine. The … This may be due to the unreacted dihydropyrazine, which is …
Number of citations: 84 pubs.acs.org
HI Hwang, TG Hartman, CT Ho - Journal of Agricultural and Food …, 1995 - ACS Publications
… atoms in the pyrazine ring, one 14N and one 16N nitrogen atoms in the pyrazine ring, and two 15N nitrogen atoms in the pyrazine ring, respectively. The simultaneous equations below …
Number of citations: 116 pubs.acs.org
H Weenen, SB Tjan, PJ De Valois, N Bouter, A Pos… - 1994 - ACS Publications
Pyrazine formation was studied as a model for carbohydrate fragmentation in the Maillard reaction. Thus 1- 13 C-glucose, 2- 13 C-glucose and 1- 13 C-fructose were reacted with …
Number of citations: 46 pubs.acs.org
SB Ferreira, CR Kaiser - Expert opinion on therapeutic patents, 2012 - Taylor & Francis
… agents containing pyrazine derivatives do not cause damage to health. The pyrazine motif is … Interestingly, once the pyrazine ring is considered as the most important diazines, due to its …
Number of citations: 72 www.tandfonline.com
B Klein, J Berkowitz - Journal of the American Chemical Society, 1959 - ACS Publications
… The preparation of pyrazine and substituted pyrazine mono- … pyrazine-1-oxide, a 45 and 80-82 form of3-methylpyrazine-l-… the preparation of pyrazine and substituted pyrazine mono- …
Number of citations: 107 pubs.acs.org

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